9-Bromophenanthrene
Overview
Description
9-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C14H9Br. It consists of three fused benzene rings with a bromine atom attached to the ninth carbon position of the phenanthrene structure. This bromine substitution imparts unique reactivity and chemical behavior compared to its parent compound, phenanthrene . The compound is known for its fluorescence properties under ultraviolet light, making it useful in various analytical applications .
Mechanism of Action
Target of Action
9-Bromophenanthrene is a versatile halogenated organic compound . It is primarily used as a reagent in various reactions such as Friedel-Crafts reaction and the Diels-Alder reaction . It is also used as a precursor for the synthesis of 9-bromoanthracene, 9-bromophenanthroline, and 9-bromophenanthridine .
Mode of Action
The mode of action of this compound involves its interaction with its targets through various chemical reactions. For instance, it can be used as a building block in the synthesis of N-heterocyclic-carbene complexes via Suzuki−Miyaura cross-coupling reaction with aryl boronic acids .
Biochemical Pathways
It is known to participate in various reactions such as friedel-crafts reaction and the diels-alder reaction , which are fundamental in organic chemistry and biochemistry.
Result of Action
The result of this compound’s action is the formation of various compounds such as 9-bromoanthracene, 9-bromophenanthroline, and 9-bromophenanthridine . These compounds have various applications in organic chemistry and biochemistry.
Biochemical Analysis
Biochemical Properties
9-Bromophenanthrene exhibits strong blue fluorescence when exposed to ultraviolet (UV) light, making it useful in applications such as fluorescence microscopy and organic electronics . It can undergo various substitution reactions, including nucleophilic aromatic substitution and coupling reactions
Molecular Mechanism
It is known to undergo various substitution reactions, which could potentially influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Bromophenanthrene can be synthesized by brominating phenanthrene. One common method involves dissolving phenanthrene in dry carbon tetrachloride and adding bromine to the refluxing solution. The reaction mixture is then stirred at gentle reflux for several hours, during which hydrogen bromide is evolved . The impure product is distilled under reduced pressure to obtain this compound with a yield of 90-94% .
Industrial Production Methods: In an industrial setting, phenanthrene is used as the raw material, and potassium bromide is added as the bromination reagent. The reaction is carried out in a mixed solvent of acetic acid and water at temperatures ranging from 20 to 70 degrees Celsius for 2 to 5 hours . This method is advantageous due to its mild reaction conditions, low environmental impact, and high bromine utilization rate .
Chemical Reactions Analysis
Types of Reactions: 9-Bromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution and coupling reactions.
Friedel-Crafts Reactions: It can be used as a reagent in Friedel-Crafts reactions.
Diels-Alder Reactions: It is also involved in Diels-Alder reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Friedel-Crafts Reactions: Typically involve the use of aluminum chloride as a catalyst.
Diels-Alder Reactions: Involve dienes and dienophiles under thermal conditions.
Major Products:
9-Bromoanthracene: Formed through substitution reactions.
9-Bromophenanthroline and 9-Bromophenanthridine: Formed through coupling reactions.
Scientific Research Applications
9-Bromophenanthrene has diverse applications in scientific research:
Comparison with Similar Compounds
- 9-Bromoanthracene
- 1-Bromopyrene
- 3-Bromophenanthrene
- 10,10′-Dibromo-9,9′-bianthracene
- 9,10-Dibromoanthracene
- 9-Bromo-10-phenyl-anthracene
- 9-Bromofluorene
- 4,4′′-Dibromo-p-terphenyl
- 1,3,5-Tris(4-bromophenyl)benzene
Uniqueness: 9-Bromophenanthrene is unique due to its specific bromine substitution at the ninth carbon position, which imparts distinct reactivity and fluorescence properties compared to other brominated polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
9-bromophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQXKVWKJVUZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049321 | |
Record name | 9-Bromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-17-1 | |
Record name | 9-Bromophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Bromophenanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Bromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-bromophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-BROMOPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4XAW27Z35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Bromophenanthrene?
A1: this compound has a molecular formula of C14H9Br and a molecular weight of 257.13 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been used to characterize this compound, including:
- NMR spectroscopy: 1H NMR and 13C NMR can confirm the structure and purity of the compound. []
- FTIR spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- UV-Vis spectroscopy: Used to study the electronic transitions within the molecule and characterize charge-transfer complexes. []
- Mass spectrometry: Can be used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: How does this compound behave as a dopant in polymers?
A3: this compound has been investigated as a dopant in Poly(methyl methacrylate) (PMMA) for the fabrication of graded-index polymer optical fibers (GI-POF). It exhibits minimal plasticization compared to conventional dopants, resulting in improved thermal stability of the polymer. [, ]
Q4: Is this compound used in any catalytic reactions?
A4: While not a catalyst itself, this compound serves as a precursor in various reactions. For example, it's used in the synthesis of N-heterocyclic carbene complexes that catalyze Suzuki arylation reactions. []
Q5: Have there been any computational studies on this compound?
A5: Yes, DFT calculations have been employed to investigate the mechanism of metal-catalyzed hydroarylation reactions involving this compound derivatives. These studies helped understand the catalyst-dependent selectivity and the formation of different products. []
Q6: How does the bromine atom at the 9-position influence the properties of phenanthrene?
A6: The presence of bromine at the 9-position significantly impacts the reactivity and photophysical properties of phenanthrene. For example, it influences the compound's ability to form charge-transfer complexes, undergo photochemical reactions, and participate in metal-catalyzed reactions. [, , ]
Q7: What is known about the stability of this compound under various conditions?
A7: While specific studies on formulating this compound are limited, its use in polymer optical fibers suggests good thermal stability, at least up to a certain temperature. [, ]
Q8: What analytical techniques are used to quantify this compound?
A8: this compound can be quantified using:
- Gas chromatography (GC): Coupled with appropriate detectors like electron capture detectors (ECD) for sensitive analysis in complex matrices like plasma. []
- High-performance liquid chromatography (HPLC): Commonly used for separating and quantifying this compound, particularly in synthetic mixtures. []
Q9: What is known about the environmental occurrence and fate of this compound?
A9: Studies have detected this compound in environmental samples, including surface sediments. Its presence has been linked to urbanization and potentially sources like municipal waste incineration. Research suggests a correlation between this compound and its parent compound, phenanthrene, in certain environmental matrices. []
Q10: Does this compound pose any environmental risks?
A10: As a halogenated polycyclic aromatic hydrocarbon, this compound raises concerns regarding its persistence and potential for bioaccumulation in the environment. Studies have shown that it can induce lipid peroxidation upon UVA irradiation, suggesting potential ecotoxicological effects. []
Q11: What is the solubility of this compound in different solvents?
A11: While detailed solubility studies are limited, research indicates that this compound is soluble in solvents like cyclohexane and Dimethyl sulfoxide (DMSO). [, ]
Q12: What resources are available for researchers interested in this compound?
A12: Numerous resources support research on this compound and related compounds:
Q13: What are some significant milestones in the research on this compound?
A13: Key milestones include:
- Photochemical studies: Investigations into the photochemical behavior of this compound revealed its propensity to undergo photo-induced reactions, including the formation of biphenanthryl derivatives. []
- Polymer chemistry: The exploration of this compound as a dopant in polymer optical fibers highlighted its unique properties and potential applications in materials science. [, ]
- Environmental analysis: The detection of this compound in environmental samples, particularly in the context of urbanization and industrial activities, marked a crucial point in understanding its occurrence, fate, and potential risks. []
Q14: How does research on this compound integrate with other disciplines?
A14: The study of this compound intersects various fields, including:
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